molecular formula C10H18Cl2O B14424466 1,1-Dichloro-2-methoxynon-1-ene CAS No. 82772-54-1

1,1-Dichloro-2-methoxynon-1-ene

Cat. No.: B14424466
CAS No.: 82772-54-1
M. Wt: 225.15 g/mol
InChI Key: JHCNHHLITLPRAH-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methoxynon-1-ene is a chlorinated alkene derivative characterized by a nine-carbon chain with a double bond between positions 1 and 2. The compound features two chlorine atoms at the 1-position and a methoxy group (-OCH₃) at the 2-position.

Properties

CAS No.

82772-54-1

Molecular Formula

C10H18Cl2O

Molecular Weight

225.15 g/mol

IUPAC Name

1,1-dichloro-2-methoxynon-1-ene

InChI

InChI=1S/C10H18Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h3-8H2,1-2H3

InChI Key

JHCNHHLITLPRAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-methoxynon-1-ene typically involves the chlorination of 2-methoxynon-1-ene. This can be achieved through the reaction of 2-methoxynon-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, at a temperature range of 0-25°C to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-methoxynon-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form nonene derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-methoxynon-1-ene derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Formation of 2-methoxynon-1-al or 2-methoxynon-1-oic acid.

    Reduction: Formation of 2-methoxynonane or partially dechlorinated nonene derivatives.

Scientific Research Applications

1,1-Dichloro-2-methoxynon-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methoxynon-1-ene involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1,1-Dichloroethene (Vinylidene Chloride)

  • Molecular Formula : C₂H₂Cl₂
  • CAS No.: 75-35-4
  • Key Features: A smaller analog lacking the methoxy group and alkyl chain. The 1,1-dichloro substitution on the ethene backbone contributes to high volatility (boiling point: 31.7°C) and significant toxicity, including hepatotoxicity and carcinogenicity in animal studies .

2-Methoxyethoxymethyl Chloride (MEM Chloride)

  • Molecular Formula : C₄H₉ClO₂
  • CAS No.: 3970-21-6
  • Key Features : Contains a methoxyethoxy group attached to a chloromethyl moiety. Used as a protective group in organic synthesis due to its stability under basic conditions .
  • Contrast with Target Compound: While both share methoxy and chlorine substituents, MEM chloride’s ether linkage and lack of a double bond limit its reactivity compared to the conjugated alkene system in 1,1-dichloro-2-methoxynon-1-ene.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Key Features : A chloro-substituted hydrazone with a methoxyphenyl group. Its crystal structure (studied via X-ray diffraction) shows planar geometry, favoring conjugation between the hydrazinylidene and carbonyl groups .
  • Contrast with Target Compound: The aromatic hydrazone scaffold and ketone functional group differentiate its reactivity (e.g., nucleophilic substitution) from the alkene-dominated behavior of this compound.

Physicochemical and Toxicological Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Boiling Point Toxicity Profile
This compound C₁₀H₁₆Cl₂O 223.14 g/mol Dichloroalkene, methoxy Not reported Likely lower volatility than 1,1-dichloroethene
1,1-Dichloroethene C₂H₂Cl₂ 96.94 g/mol Dichloroethene 31.7°C Hepatotoxic, carcinogenic
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ 124.57 g/mol Chloromethyl ether, methoxy Not reported Irritant; no carcinogenicity data

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